methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1638763-95-7) is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 4 and a methyl ester group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as kinase inhibitors and receptor antagonists. The compound serves as a versatile intermediate in synthesizing pharmacologically active agents, leveraging its reactive sites for further functionalization .
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQNEIFHMDHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Preparation
The synthesis of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves cyclization reactions using precursors such as 4-chloro-1H-pyrrolo[2,3-b]pyridine and methyl chloroformate. The reaction is generally conducted in the presence of a base like triethylamine under inert conditions to maximize yield and purity.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that can enhance biological activity.
Key Applications:
- Enzyme Inhibitors: It is investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic diseases.
- Receptor Modulators: The compound is studied for its interaction with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and drug targets.
Biological Research
The compound has shown promise in biological studies, particularly regarding its pharmacological properties.
Biological Activities:
- Anticancer Potential: Research indicates that this compound can induce apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | X µM |
| A549 (Lung) | Y µM |
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
Industrial Applications
In addition to its medicinal uses, this compound finds applications in the agrochemical industry. Its derivatives are utilized in the formulation of pesticides and herbicides due to their efficacy against various pests and diseases affecting crops.
Case Study 1: Anticancer Activity
A detailed study was conducted to evaluate the anticancer properties of this compound on different cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspases.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor in metabolic pathways associated with diabetes. The findings revealed that this compound could modulate enzyme activity, suggesting potential therapeutic applications in managing blood sugar levels.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Data Table: Key Structural Analogs
Detailed Comparison
Positional Isomerism
- For instance, the 6-carboxylate in the target compound may interact more effectively with polar residues in enzyme active sites compared to the 2-carboxylate isomer .
- Chlorine Position: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () demonstrates that chlorine placement on a different ring (2,3-c vs.
Halogen and Ester Modifications
- Bromine vs. Chlorine : Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1638760-65-2) exhibits higher molecular weight (255.07 vs. 210.62) and enhanced reactivity in Suzuki-Miyaura coupling due to bromine’s superior leaving-group ability .
- Ethyl vs. Methyl Ester: Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate () shows increased solubility in non-polar solvents, making it preferable for certain organic syntheses, though methyl esters are generally more metabolically stable .
Pharmacological Relevance
- Substitutions at positions 3 or 4 may fine-tune selectivity and potency .
- Solubility and Bioavailability : The dichloro derivative (CAS: 5912-18-5) exhibits higher logP values, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
Biological Activity
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 1638763-95-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-b]pyridine core structure with a carboxylate group. Its molecular formula is , and it has a molecular weight of 210.62 g/mol. The compound is primarily synthesized through cyclization reactions involving appropriate precursors under controlled conditions, often utilizing reagents such as methyl chloroformate and triethylamine.
Mechanisms of Biological Activity
This compound exhibits various biological activities that are of interest in pharmacological research:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains. For instance, derivatives of pyrrolo compounds have shown significant activity against Escherichia coli and Staphylococcus aureus .
- Antiproliferative Effects : Research indicates that this compound may exhibit antiproliferative effects on human tumor cell lines. Studies have reported GI50 values in the nanomolar to micromolar range, indicating potent inhibition of cell growth .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound demonstrated significant bacteriostatic effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antiproliferative Activity : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited considerable antiproliferative activity. The compound was tested against multiple tumor types, showing selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
The synthesis of pyrrolo-pyridine derivatives often involves multi-step procedures. For example, similar compounds like ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions (e.g., AlCl₃ catalysis in 1,2-dichlorobenzene at 378 K) . Key factors include:
- Temperature : Elevated temperatures (e.g., 378 K) improve reaction rates but may require inert atmospheres to prevent decomposition.
- Catalysts : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency.
- Solvent selection : Polar aprotic solvents (e.g., dichlorobenzene) stabilize intermediates.
Yield optimization often requires iterative adjustments to these parameters.
Q. How can researchers characterize the purity and structural integrity of this compound?
Advanced analytical techniques are critical:
- NMR spectroscopy : H and C NMR resolve regioisomeric ambiguities (e.g., distinguishing pyrrolo[2,3-b]pyridine from pyrrolo[3,2-b]pyridine isomers) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 245 [M] observed for related compounds) .
- X-ray crystallography : Resolves absolute configuration, as seen in studies of methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Pyrrolo-pyridine esters are typically soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but poorly soluble in water. Ethyl analogs show solubility in methanol for reaction workups .
- Stability : Chlorinated pyrrolo-pyridines are sensitive to light and moisture. Storage at RT under inert gas (e.g., N₂) is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., ester groups, halogen substitution) affect biological activity?
Structure-activity relationship (SAR) studies on analogs reveal:
- Ester groups : Methyl/ethyl esters influence lipophilicity and cellular permeability. For example, ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits higher kinase inhibition than methyl variants due to enhanced membrane penetration .
- Halogen position : 4-Chloro substitution (vs. 5- or 6-position) enhances binding to ATP pockets in kinases, as demonstrated in pyrazolo[3,4-b]pyridine derivatives .
Q. Table 1: SAR Trends in Pyrrolo-Pyridine Derivatives
| Modification | Biological Impact | Example Compound | Reference |
|---|---|---|---|
| 4-Chloro | Improved kinase inhibition | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Methyl ester | Reduced metabolic stability | Methyl 4-chloro-5-azaindole-2-carboxylate | |
| Cyclopropyl substitution | Enhanced selectivity | Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Q. What strategies resolve contradictions in biochemical assay data for this compound?
Discrepancies in IC₅₀ values may arise from:
- Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter competitive inhibition profiles. Standardize using Kinase-Glo® luminescent assays .
- Protein purity : Impure kinase preparations introduce false positives. Use recombinant proteins with >95% purity (verified by SDS-PAGE) .
- Solvent artifacts : DMSO concentrations >1% can denature proteins. Dilute stock solutions in assay buffer immediately before use .
Q. How can researchers design experiments to elucidate its mechanism of action in kinase inhibition?
- Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or JAK2) to identify binding motifs .
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix effects : Plasma proteins bind hydrophobic pyrrolo-pyridines, reducing recovery. Use protein precipitation with acetonitrile (90% v/v) followed by LC-MS/MS .
- Metabolite interference : Oxidative metabolites (e.g., carboxylic acids) co-elute with the parent compound. Employ gradient elution on C18 columns (pH 2.7) for separation .
Methodological Guidance
Q. How to scale up synthesis without compromising purity?
- Continuous flow chemistry : Reduces side reactions (e.g., dimerization) by minimizing residence time .
- Quality control : Implement in-line FTIR to monitor reaction progress and HPLC-PDA for purity checks (>98%) .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Administer 10 mg/kg (IV/oral) to assess bioavailability. Blood samples collected at 0.5, 1, 2, 4, 8, and 24 h post-dose for LC-MS analysis .
- Tissue distribution : Use qPCR or immunofluorescence to correlate compound levels with target expression in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
